molecular formula C4H5BrN2 B11793352 5-Bromo-1H-pyrrol-2-amine

5-Bromo-1H-pyrrol-2-amine

Katalognummer: B11793352
Molekulargewicht: 161.00 g/mol
InChI-Schlüssel: RJMCFWSQECINNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom substituted at the 5-position of a pyrrole ring and an amine group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1H-pyrrol-2-amine involves the bromination of 1H-pyrrol-2-amine. This can be achieved by reacting 1H-pyrrol-2-amine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient bromination and amination .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1H-pyrrol-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .

Eigenschaften

Molekularformel

C4H5BrN2

Molekulargewicht

161.00 g/mol

IUPAC-Name

5-bromo-1H-pyrrol-2-amine

InChI

InChI=1S/C4H5BrN2/c5-3-1-2-4(6)7-3/h1-2,7H,6H2

InChI-Schlüssel

RJMCFWSQECINNW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.